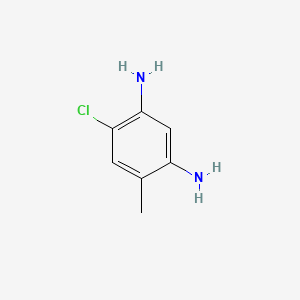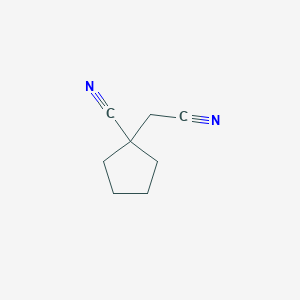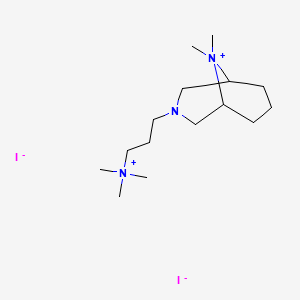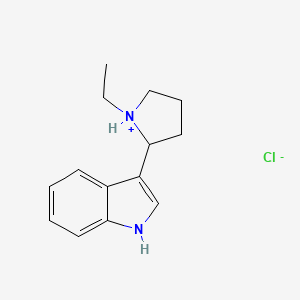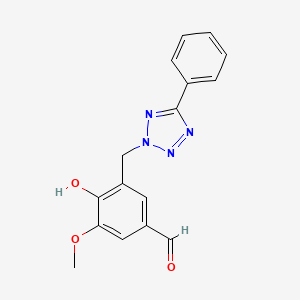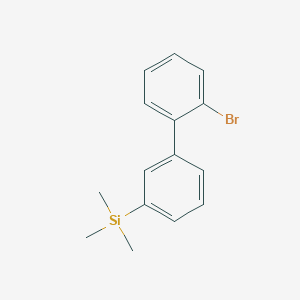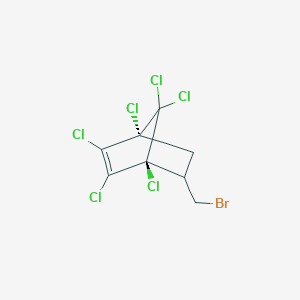![molecular formula C14H10 B13736669 6b,8a-Dihydrocyclobut[a]acenaphthylene CAS No. 30736-79-9](/img/structure/B13736669.png)
6b,8a-Dihydrocyclobut[a]acenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6b,8a-Dihydrocyclobut[a]acenaphthylene is an organic compound with the molecular formula C₁₄H₁₀ and a molecular weight of 178.2292 g/mol It is a polycyclic aromatic hydrocarbon that features a cyclobutane ring fused to an acenaphthylene moiety
Vorbereitungsmethoden
The synthesis of 6b,8a-Dihydrocyclobut[a]acenaphthylene typically involves cyclization reactions. One common synthetic route includes the cyclization of acenaphthylene derivatives under specific reaction conditions. For example, the reaction of acenaphthylene with a suitable cyclizing agent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
6b,8a-Dihydrocyclobut[a]acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6b,8a-Dihydrocyclobut[a]acenaphthylene has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity. Its unique structure makes it a valuable subject for investigating reaction mechanisms and developing new synthetic methodologies.
Biology: Research into the biological activity of this compound includes studying its interactions with biological macromolecules and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 6b,8a-Dihydrocyclobut[a]acenaphthylene involves its interaction with molecular targets through various pathways. Its polycyclic aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
6b,8a-Dihydrocyclobut[a]acenaphthylene can be compared with other polycyclic aromatic hydrocarbons, such as naphthalene, anthracene, and phenanthrene. While these compounds share similar aromatic characteristics, this compound is unique due to the presence of the cyclobutane ring fused to the acenaphthylene moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for specific research applications .
Similar compounds include:
- Naphthalene
- Anthracene
- Phenanthrene
These compounds serve as references for understanding the unique properties and reactivity of this compound.
Eigenschaften
CAS-Nummer |
30736-79-9 |
|---|---|
Molekularformel |
C14H10 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
tetracyclo[7.4.1.05,14.010,13]tetradeca-1,3,5(14),6,8,11-hexaene |
InChI |
InChI=1S/C14H10/c1-3-9-4-2-6-13-11-8-7-10(11)12(5-1)14(9)13/h1-8,10-11H |
InChI-Schlüssel |
MKRSLSRLZZVPKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4C=CC4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



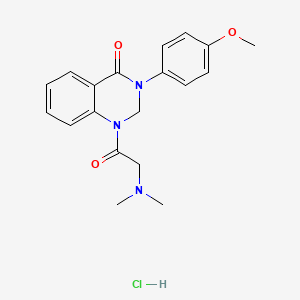

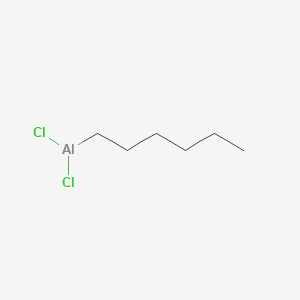

![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
